N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
Description
Structure and Properties: The compound features two furan-based substituents: a furan-2-ylmethyl group and a 5-methylfuran-2-ylmethyl group. These are linked via an acetamide bridge to a phenoxy moiety substituted with a 1H-tetrazol-1-yl group at the para position. Its molecular formula is C₂₀H₁₉N₅O₄, with a molecular weight of 393.4 g/mol . The tetrazole ring (pKa ~4.9) enhances solubility under physiological conditions, while the methyl groups on the furan rings may improve metabolic stability .
Properties
Molecular Formula |
C20H19N5O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H19N5O4/c1-15-4-7-19(29-15)12-24(11-18-3-2-10-27-18)20(26)13-28-17-8-5-16(6-9-17)25-14-21-22-23-25/h2-10,14H,11-13H2,1H3 |
InChI Key |
PWCNBGVAQVYEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the reaction of furan derivatives with appropriate reagents to form the desired acetamide structure. The tetrazole moiety is introduced through cyclization reactions involving azides or other nitrogen-containing compounds.
The compound has a molecular formula of and a molecular weight of approximately 342.36 g/mol. Its structure includes furan rings, a phenoxy group, and a tetrazole unit, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3 |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
Antimicrobial Properties
Research has shown that derivatives of tetrazole compounds exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that certain derivatives of N-(furan-2-ylmethyl)-N-(5-methylfuran-2-yl)methyl-tetrazole possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. These studies utilized standard methods to evaluate the minimal inhibitory concentrations (MICs), revealing effective inhibition at low concentrations.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on human cancer cell lines using the MTT method. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. For instance, one study found that certain derivatives showed IC50 values in the micromolar range against cancer cell lines, with no significant cytotoxic effects observed on normal keratinocyte (HaCaT) cells.
The mechanism of action for this compound involves interactions with specific molecular targets within microbial cells and cancer cells. The presence of the tetrazole ring is believed to enhance binding affinity to bacterial enzymes or receptors involved in cell wall synthesis or metabolic pathways. Additionally, the furan moieties may facilitate electron transfer processes, contributing to its antimicrobial efficacy.
Case Studies
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of several tetrazole derivatives against clinical isolates of Staphylococcus epidermidis. The compound demonstrated significant inhibition with MIC values ranging from 4 to 16 µg/mL, comparable to standard antibiotics such as penicillin and ampicillin.
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, N-(furan-2-ylmethyl)-N[(5-methylfuran-2-yl)methyl]-tetrazole derivatives were tested against various cancer cell lines. The findings revealed that certain compounds induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
Compound A : N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide
- Structure: Replaces the tetrazole-substituted phenoxy with a 3-methylphenoxy group.
- Molecular Formula: C₂₀H₂₁NO₄ (MW: 339.4 g/mol) .
- The methylphenoxy group may enhance lipophilicity, affecting membrane permeability.
Compound B : N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide
Heterocyclic Modifications
Compound C : Indole-carbohydrazide linked phenoxy-triazole-N-phenylacetamide derivatives (e.g., 11d–11g in )
- Structure : Incorporates a 1,2,3-triazole ring and indole-carbohydrazide group.
- Example: (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide (C₂₈H₂₅N₇O₄) .
- Key Differences : The triazole and indole groups enable π-π stacking and hydrogen bonding, often associated with α-glucosidase inhibition (IC₅₀ values in µM range). Contrasts with the target compound’s tetrazole, which mimics carboxylic acid bioisosteres.
Compound D : Thiazolidine derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide)
- Structure : Contains a thiazolidine-2,4-dione core.
- Activity: Inhibits nitric oxide (NO) production in macrophages (IC₅₀ = 45.6 µM) .
- Key Differences: The thiazolidine ring’s electron-deficient nature may enhance binding to inflammatory targets like iNOS, differing from the tetrazole’s role in stability and solubility.
Bioisosteric Replacements and Functional Group Analysis
Pharmacological and Physicochemical Considerations
- Tetrazole vs.
- Dual Furan Methyl Groups : The 5-methylfuran substituent may reduce oxidative metabolism compared to unsubstituted furans, mitigating toxicity risks associated with reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
